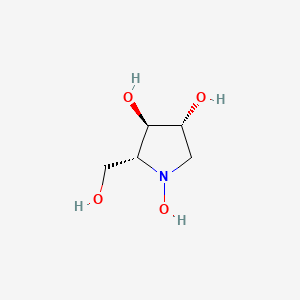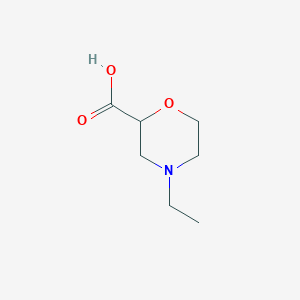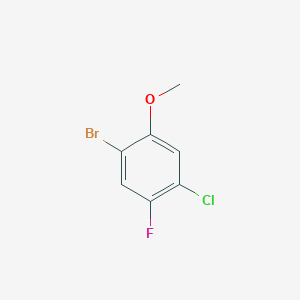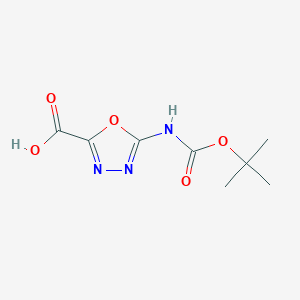
5-((tert-Butoxycarbonyl)amino)-1,3,4-oxadiazole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((tert-Butoxycarbonyl)amino)-1,3,4-oxadiazole-2-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, along with an oxadiazole ring. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions. The oxadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, which imparts unique chemical properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((tert-Butoxycarbonyl)amino)-1,3,4-oxadiazole-2-carboxylic acid typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides and carboxylic acids under acidic or basic conditions.
Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced by reacting the amino group with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be used to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more efficient and sustainable method compared to batch processes .
Análisis De Reacciones Químicas
Types of Reactions
5-((tert-Butoxycarbonyl)amino)-1,3,4-oxadiazole-2-carboxylic acid can undergo several types of chemical reactions:
Substitution Reactions: The Boc-protected amino group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles.
Deprotection Reactions: Reagents such as TFA, HCl, and oxalyl chloride in methanol can be used for Boc deprotection.
Major Products Formed
Substitution Reactions: The major products are typically substituted oxadiazole derivatives.
Deprotection Reactions: The major product is the free amine, along with by-products such as carbon dioxide and tert-butyl cation.
Aplicaciones Científicas De Investigación
5-((tert-Butoxycarbonyl)amino)-1,3,4-oxadiazole-2-carboxylic acid has various applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a building block for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-((tert-Butoxycarbonyl)amino)-1,3,4-oxadiazole-2-carboxylic acid involves the following steps:
Protection of Amino Groups: The Boc group protects the amino group from unwanted reactions during synthesis.
Deprotection: Under acidic conditions, the Boc group is cleaved, releasing the free amine which can then participate in further reactions.
Interaction with Molecular Targets: The oxadiazole ring can interact with specific molecular targets, such as enzymes or receptors, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyloxycarbonyl-protected amino acids: These compounds also feature the Boc group protecting an amino group and are used in peptide synthesis.
Oxadiazole derivatives: Compounds with the oxadiazole ring structure, which are used in various chemical and pharmaceutical applications.
Uniqueness
5-((tert-Butoxycarbonyl)amino)-1,3,4-oxadiazole-2-carboxylic acid is unique due to the combination of the Boc-protected amino group and the oxadiazole ring. This combination provides both protection during synthesis and specific chemical properties that can be exploited in various applications .
Propiedades
Fórmula molecular |
C8H11N3O5 |
|---|---|
Peso molecular |
229.19 g/mol |
Nombre IUPAC |
5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3,4-oxadiazole-2-carboxylic acid |
InChI |
InChI=1S/C8H11N3O5/c1-8(2,3)16-7(14)9-6-11-10-4(15-6)5(12)13/h1-3H3,(H,12,13)(H,9,11,14) |
Clave InChI |
RGQRNENFWWUQJE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=NN=C(O1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(7-(Aminomethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B15206340.png)
![5-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B15206344.png)
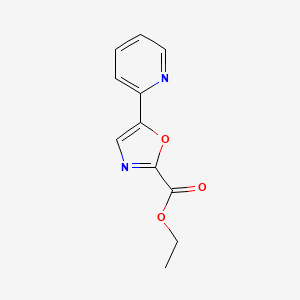

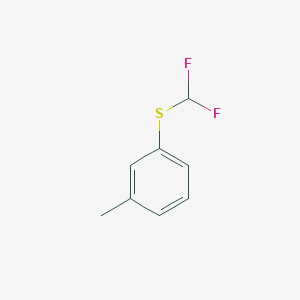
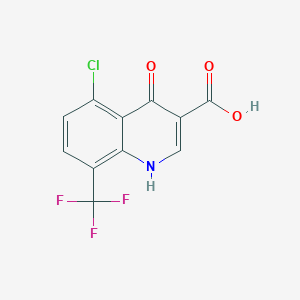
![2-Aminobenzo[d]oxazole-4-sulfonamide](/img/structure/B15206367.png)
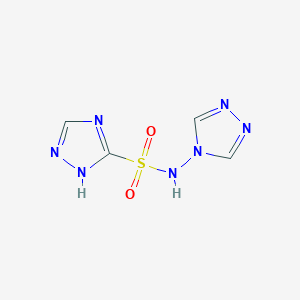
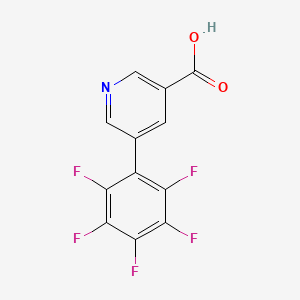
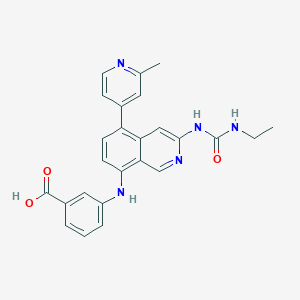
![Benzyl (8-azabicyclo[3.2.1]octan-3-ylmethyl)carbamate](/img/structure/B15206396.png)
